molecular formula C11H14N2O4 B12325321 5-Hydroxytryptophan monohydrate, dl- CAS No. 10030-79-2

5-Hydroxytryptophan monohydrate, dl-

Cat. No.: B12325321
CAS No.: 10030-79-2
M. Wt: 238.24 g/mol
InChI Key: UIHHMHBYEZJGNC-UHFFFAOYSA-N
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Description

5-Hydroxytryptophan monohydrate, dl- is a naturally occurring amino acid and a chemical precursor in the biosynthesis of the neurotransmitter serotonin. It is derived from tryptophan, where the hydrogen atoms at the 5′-position on the benzene ring of tryptophan are replaced by hydroxyl groups. This compound is known for its role in regulating mood, behavior, sleep, and other physiological functions .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-Hydroxytryptophan monohydrate, dl- undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Reduction reactions typically involve reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur in the presence of halogens or other electrophiles under specific conditions.

Major Products

The major products formed from these reactions include serotonin (5-hydroxytryptamine) and other derivatives that play significant roles in biological processes .

Scientific Research Applications

5-Hydroxytryptophan monohydrate, dl- has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Tryptophan: The precursor to 5-Hydroxytryptophan, involved in the same biosynthetic pathway.

    Serotonin: The direct product of 5-Hydroxytryptophan conversion, a key neurotransmitter.

    Melatonin: Another derivative of tryptophan, involved in regulating sleep-wake cycles.

Uniqueness

5-Hydroxytryptophan monohydrate, dl- is unique due to its direct role in serotonin biosynthesis, making it a crucial intermediate in the regulation of mood and behavior. Unlike tryptophan, which requires multiple steps to convert to serotonin, 5-Hydroxytryptophan can be directly decarboxylated to produce serotonin, making it more efficient for therapeutic applications .

Properties

IUPAC Name

2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3.H2O/c12-9(11(15)16)3-6-5-13-10-2-1-7(14)4-8(6)10;/h1-2,4-5,9,13-14H,3,12H2,(H,15,16);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIHHMHBYEZJGNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C(=CN2)CC(C(=O)O)N.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10030-79-2
Record name 5-Hydroxytryptophan monohydrate, dl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010030792
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-HYDROXYTRYPTOPHAN MONOHYDRATE, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XXE58DJG85
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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